molecular formula C5H4Br2OS B3278304 (3,5-Dibromothiophen-2-yl)methanol CAS No. 675872-43-2

(3,5-Dibromothiophen-2-yl)methanol

Cat. No. B3278304
CAS RN: 675872-43-2
M. Wt: 271.96 g/mol
InChI Key: VJIHIMVERQLAET-UHFFFAOYSA-N
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Description

“(3,5-Dibromothiophen-2-yl)methanol” is a chemical compound used in scientific research . It has diverse applications, from organic synthesis to materials science, due to its unique properties and reactivity.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde was synthesized using the concept of chemo- and regioselective Br/Li exchange reaction from 3-bromo-5-propyl-2-((trityloxy)methyl)thiophene . This is a five-step protocol starting from thiophene with an overall yield of 33% .


Molecular Structure Analysis

The molecular formula of “this compound” is C5H4Br2OS . The molecular weight is 271.96 g/mol .

Scientific Research Applications

  • Synthesis of Complex Organic Compounds

    • The synthesis of 4,4′-dimethoxy-3,3′-bithiophene involves a reaction between 3,3′-dibromothiophene and sodium methylate/methanol, suggesting a potential application of similar bromothiophene derivatives in complex organic syntheses (Zuo et al., 2015).
  • Catalysis in Methanol Conversion

    • Research on the conversion of methanol to hydrocarbons over zeolite H-ZSM-5 indicates the reactivity of similar methanol derivatives in catalytic processes (Bjørgen et al., 2007).
  • Lipid Dynamics in Biological Membranes

    • Methanol's role as a solubilizing agent in studying transmembrane proteins/peptides suggests that related compounds like (3,5-Dibromothiophen-2-yl)methanol may impact lipid dynamics in biological systems (Nguyen et al., 2019).
  • Enantioselective Reactions in Organic Chemistry

    • In the context of enantioselective Michael addition reactions, derivatives of methanol, including those with bromothiophene structures, could be significant for developing new enantioselective organocatalysts (Lattanzi, 2006).
  • Investigations in Glycerol Condensation

    • Studies on the acid-catalyzed condensation of glycerol with aldehydes and acetals suggest the potential application of bromothiophene derivatives in synthesizing novel platform chemicals (Deutsch et al., 2007).
  • Solubility Studies in Organic Chemistry

    • Understanding the solubility of various thiophene derivatives in different solvents, including methanol, is crucial for their application in re-crystallization processes and organic synthesis (Wang et al., 2012).
  • Catalytic Reactions in Hydrocarbon Formation

    • The role of methanol in catalyzing hydrocarbon formation, as observed in reactions over acidic zeolite catalysts, indicates possible catalytic applications for bromothiophene methanol derivatives (Svelle et al., 2006).
  • Catalysis in Fine Chemical Synthesis

    • The use of methanol in C–C coupling reactions to produce higher alcohols implies that bromothiophene methanol derivatives might be effective in similar catalytic processes (Moran et al., 2011).
  • Applications in Methanol Synthesis Catalysis

    • The incorporation of rare earth elements in methanol synthesis catalysts, improving catalytic performance, suggests a possible area of application for bromothiophene derivatives in enhancing the efficiency of similar catalytic systems (Richard & Fan, 2018).
  • Surface Site Probing via Methanol Adsorption and Desorption

    • Methanol's ability to probe the surface sites of metal oxide catalysts, like ceria nanocrystals, opens up potential research applications for bromothiophene derivatives in understanding surface interactions in catalysis (Wu et al., 2012).

Safety and Hazards

The safety data sheet (SDS) for “(3,5-Dibromothiophen-2-yl)methanol” can be viewed and downloaded for free at Echemi.com . The SDS contains information about the potential hazards of the compound, as well as guidelines for its safe handling and storage.

properties

IUPAC Name

(3,5-dibromothiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2OS/c6-3-1-5(7)9-4(3)2-8/h1,8H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIHIMVERQLAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70797576
Record name (3,5-Dibromothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70797576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

675872-43-2
Record name (3,5-Dibromothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70797576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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